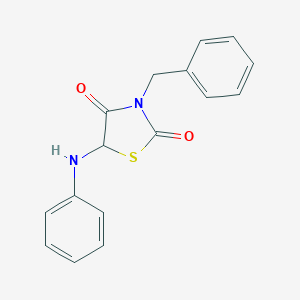
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione (ABTD) is a thiazolidinedione derivative that has been extensively studied for its potential applications in various scientific fields. ABTD is a heterocyclic compound that contains a thiazolidine ring and a benzene ring with an anilino group attached to it. The unique chemical structure of ABTD makes it an interesting molecule for scientific research.
Mecanismo De Acción
The mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammation process. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high yield. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione also exhibits a wide range of biological activities, making it a versatile molecule for scientific research. However, 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione-based therapeutics for the treatment of various diseases. Another future direction is the investigation of the mechanism of action of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione and its potential targets in various physiological processes. Additionally, the synthesis of novel 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione derivatives with enhanced biological activities is an area of interest for future research.
Métodos De Síntesis
The synthesis of 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione can be achieved through various methods. One of the most commonly used methods is the reaction of aniline with 3-benzyl-2,4-thiazolidinedione in the presence of a catalyst such as acetic anhydride. The reaction yields 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. 5-Anilino-3-benzyl-1,3-thiazolidine-2,4-dione has also been studied for its potential use as a therapeutic agent in the treatment of diabetes, cardiovascular diseases, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H14N2O2S |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
5-anilino-3-benzyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O2S/c19-15-14(17-13-9-5-2-6-10-13)21-16(20)18(15)11-12-7-3-1-4-8-12/h1-10,14,17H,11H2 |
Clave InChI |
XLGIOJUCHRQLNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



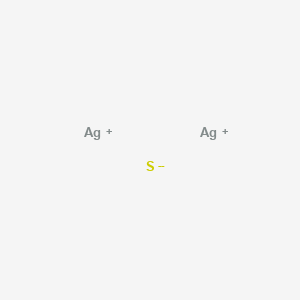
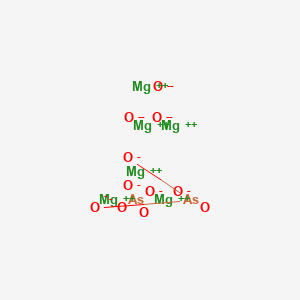


![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)
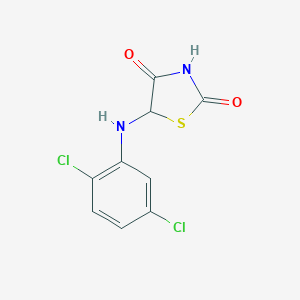
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)
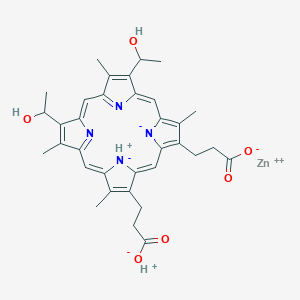
![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)
![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)


![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)